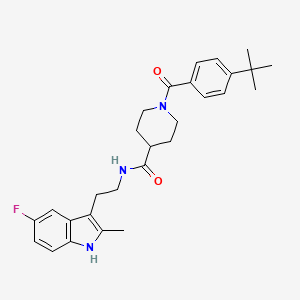

![molecular formula C12H23NO3 B12617486 Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate CAS No. 917871-76-2](/img/structure/B12617486.png)

Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acétate de méthyle [(2,2,6,6-tétraméthylpipéridin-1-yl)oxy] est un composé chimique appartenant à la classe des dérivés de la pipéridine. Il est connu pour sa stabilité et ses propriétés uniques, ce qui le rend précieux dans diverses applications scientifiques et industrielles. Le composé est caractérisé par la présence d'un cycle pipéridine substitué par quatre groupes méthyles, ce qui contribue à son encombrement stérique et à sa stabilité.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acétate de méthyle [(2,2,6,6-tétraméthylpipéridin-1-yl)oxy] implique généralement l'oxydation de la 2,2,6,6-tétraméthylpipéridine. Une méthode courante commence par la réaction d'addition conjuguée de l'ammoniac à la phorone, suivie de la réduction de l'amine triacétonique intermédiaire dans une réaction de Wolff-Kishner . La 2,2,6,6-tétraméthylpipéridine résultante est ensuite oxydée pour former le composé souhaité.

Méthodes de production industrielle

La production industrielle de ce composé implique souvent des procédés d'oxydation à grande échelle. L'utilisation de catalyseurs tels que le cuivre ou d'autres métaux de transition peut améliorer l'efficacité de la réaction d'oxydation. Les conditions réactionnelles comprennent généralement des températures et des pressions contrôlées pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’acétate de méthyle [(2,2,6,6-tétraméthylpipéridin-1-yl)oxy] subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits du composé d'origine. Par exemple, l'oxydation peut produire des aldéhydes ou des cétones, tandis que la réduction peut produire des amines ou d'autres formes réduites .

Applications De Recherche Scientifique

L’acétate de méthyle [(2,2,6,6-tétraméthylpipéridin-1-yl)oxy] a une large gamme d'applications dans la recherche scientifique :

Médecine: Ses dérivés sont étudiés pour leurs applications thérapeutiques potentielles, notamment comme antioxydants et stabilisateurs[][9].

Mécanisme d'action

Le mécanisme d'action de l'acétate de méthyle [(2,2,6,6-tétraméthylpipéridin-1-yl)oxy] implique sa capacité à agir comme piégeur de radicaux libres. Le cycle pipéridine, avec son encombrement stérique, stabilise la forme radicalaire, lui permettant de neutraliser efficacement les espèces réactives de l'oxygène. Cette propriété est particulièrement précieuse dans les réactions d'oxydation, où le composé peut faciliter la conversion des alcools en composés carbonylés .

Mécanisme D'action

The mechanism of action of Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate involves its ability to act as a free radical scavenger. The piperidine ring, with its steric hindrance, stabilizes the radical form, allowing it to effectively neutralize reactive oxygen species. This property is particularly valuable in oxidation reactions, where the compound can facilitate the conversion of alcohols to carbonyl compounds .

Comparaison Avec Des Composés Similaires

Composés similaires

2,2,6,6-tétraméthylpipéridine: Un précurseur du composé, connu pour son utilisation comme base encombrée en synthèse organique.

2,2,6,6-tétraméthylpipéridin-1-oxyl (TEMPO): Un radical libre stable utilisé dans les réactions d'oxydation et comme marqueur de spin.

N-(2,2,6,6-tétraméthylpipéridin-4-yl)méthacrylamide: Un autre dérivé avec des applications en chimie des polymères.

Unicité

L’acétate de méthyle [(2,2,6,6-tétraméthylpipéridin-1-yl)oxy] se démarque par sa structure spécifique, qui confère une stabilité et une réactivité uniques. Sa capacité à agir comme piégeur de radicaux libres et ses applications dans divers domaines en font un composé précieux à la fois en recherche et dans l'industrie.

Propriétés

Numéro CAS |

917871-76-2 |

|---|---|

Formule moléculaire |

C12H23NO3 |

Poids moléculaire |

229.32 g/mol |

Nom IUPAC |

methyl 2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyacetate |

InChI |

InChI=1S/C12H23NO3/c1-11(2)7-6-8-12(3,4)13(11)16-9-10(14)15-5/h6-9H2,1-5H3 |

Clé InChI |

SZWZJTWEXMLNCB-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCCC(N1OCC(=O)OC)(C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11S,12R,16S)-N-(4-chlorophenyl)-14-(2-methoxy-5-nitrophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12617416.png)

![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)

![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)

methanone](/img/structure/B12617428.png)

![(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol](/img/structure/B12617441.png)

![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)

![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclopentanone](/img/structure/B12617446.png)

![(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12617447.png)

![1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12617449.png)

methanone](/img/structure/B12617475.png)